tert-Butyl 4-(aminomethyl)-4-(3-chlorophenyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC13555327
Molecular Formula: C17H25ClN2O2
Molecular Weight: 324.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H25ClN2O2 |
|---|---|
| Molecular Weight | 324.8 g/mol |
| IUPAC Name | tert-butyl 4-(aminomethyl)-4-(3-chlorophenyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H25ClN2O2/c1-16(2,3)22-15(21)20-9-7-17(12-19,8-10-20)13-5-4-6-14(18)11-13/h4-6,11H,7-10,12,19H2,1-3H3 |
| Standard InChI Key | ZVXLHIRDROFOPI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CC(=CC=C2)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CC(=CC=C2)Cl |
Introduction
tert-Butyl 4-(aminomethyl)-4-(3-chlorophenyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are widely recognized for their diverse biological activities, including potential applications in treating neurological disorders and serving as intermediates in drug synthesis. The compound's structure features a tert-butyl group, an aminomethyl group, and a 3-chlorophenyl moiety, which contribute to its pharmacological profile.
Synthesis
The synthesis of tert-Butyl 4-(aminomethyl)-4-(3-chlorophenyl)piperidine-1-carboxylate typically involves several steps. One common synthesis route starts with tert-butyl diethylphosphonoacetate as a starting material, followed by nucleophilic substitutions and deprotection steps to yield the desired compound.
Mechanism of Action
The mechanism of action for compounds like tert-Butyl 4-(aminomethyl)-4-(3-chlorophenyl)piperidine-1-carboxylate typically involves modulation of neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This modulation can lead to enhanced synaptic transmission and neuroprotection. Detailed studies are needed to elucidate the specific interactions at the molecular level.
Potential Applications
tert-Butyl 4-(aminomethyl)-4-(3-chlorophenyl)piperidine-1-carboxylate has several potential applications in medicinal chemistry and pharmaceutical research. It is used as an intermediate in drug synthesis and may have therapeutic implications in treating neurological disorders.
tert-Butyl 4-(aminomethyl)-4-(3-chlorobenzyl)piperidine-1-carboxylate
This compound is similar in structure but features a 3-chlorobenzyl group instead of a 3-chlorophenyl group. It also belongs to the piperidine class and is a candidate for various pharmacological applications due to its unique structure.
tert-Butyl 4-(4-chlorophenyl)piperidine-1-carboxylate
This compound lacks the aminomethyl group present in tert-Butyl 4-(aminomethyl)-4-(3-chlorophenyl)piperidine-1-carboxylate. It is another piperidine derivative with potential applications in drug synthesis .
Data Table: Comparison of Related Piperidine Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| tert-Butyl 4-(aminomethyl)-4-(3-chlorophenyl)piperidine-1-carboxylate | Not specified | Not specified | Aminomethyl, 3-chlorophenyl |
| tert-Butyl 4-(aminomethyl)-4-(3-chlorobenzyl)piperidine-1-carboxylate | Not specified | Not specified | Aminomethyl, 3-chlorobenzyl |
| tert-Butyl 4-(4-chlorophenyl)piperidine-1-carboxylate | C16H22ClNO2 | 295.81 | 4-chlorophenyl |
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